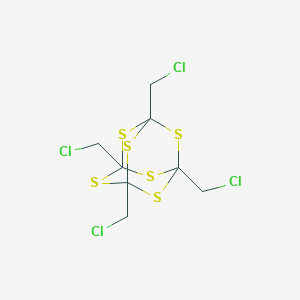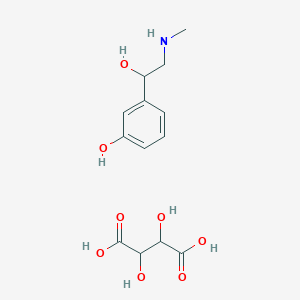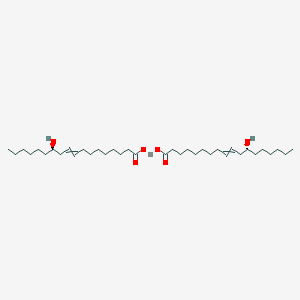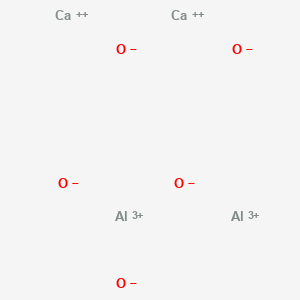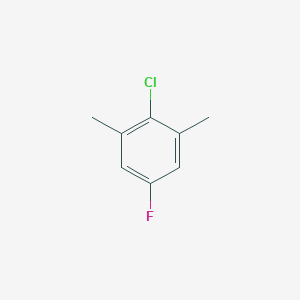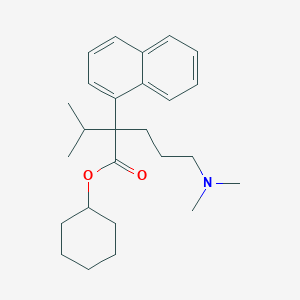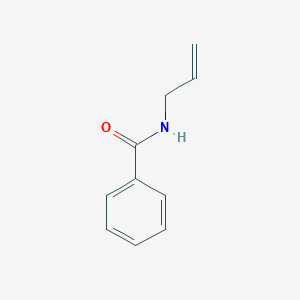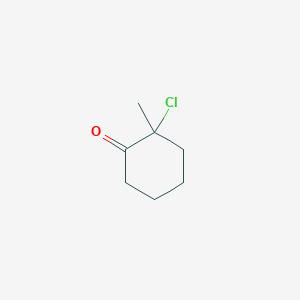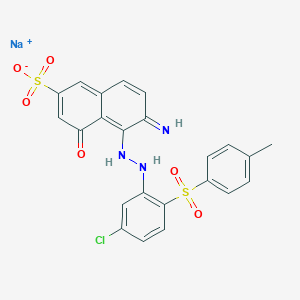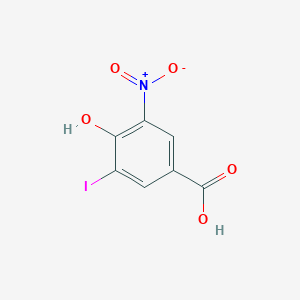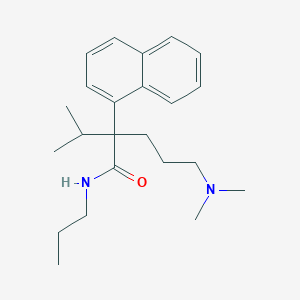
Chromium(2+) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a red-brown or black solid and is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it . This compound is part of the broader class of metal diiodides and adopts a cadmium iodide structure, featuring sheets of octahedral chromium(II) centers interconnected by bridging iodide ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium(2+) diiodide can be synthesized through the thermal decomposition of chromium(III) iodide. Another method involves treating chromium powder with concentrated hydroiodic acid, resulting in a blue hydrated form of this compound, which can be further converted to related acetonitrile complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of chromium metal with hydroiodic acid under anhydrous conditions to ensure the purity and stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium(2+) diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to chromium(3+) iodide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in ligand exchange reactions, where iodide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often involve solvents like acetonitrile or tetrahydrofuran.
Major Products:
Oxidation: Chromium(3+) iodide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chromium(2+) diiodide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chromium compounds and as a reagent in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of chromium(2+) diiodide involves its ability to act as a reducing agent. The chromium(II) ion can donate electrons to other molecules, facilitating various redox reactions. This property is particularly useful in organic synthesis, where this compound can reduce functional groups and form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Chromium(2+) diiodide can be compared with other metal diiodides such as:
- Vanadium(2+) diiodide (VI₂)
- Manganese(2+) diiodide (MnI₂)
- Iron(2+) diiodide (FeI₂)
- Cobalt(2+) diiodide (CoI₂)
- Nickel(2+) diiodide (NiI₂)
Uniqueness: this compound is unique due to its specific electronic structure and magnetic properties. Unlike some other metal diiodides, this compound exhibits antiferromagnetic ordering in its monolayer form, making it an interesting subject for research in two-dimensional materials and spintronics .
Eigenschaften
IUPAC Name |
chromium(2+);diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2HI/h;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSDTRMGXCBBBH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595261 |
Source


|
| Record name | Chromium(II) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.805 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-28-9 |
Source


|
| Record name | Chromium(II) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
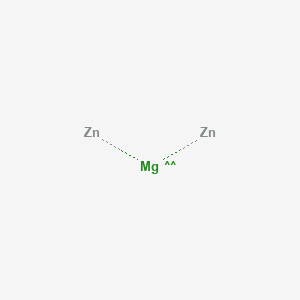
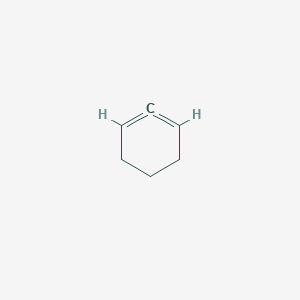
![1-chloro-3-[chloro(phenyl)methyl]benzene](/img/structure/B81777.png)
